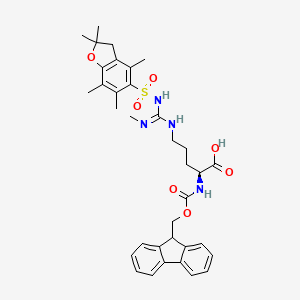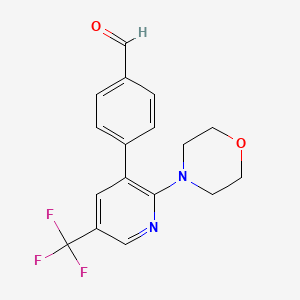
GW 833972A hydrochloride-Bio-X
描述
GW-833972A: 是一种选择性激动大麻素受体2型 (CB2) 的激动剂。 它在动物模型中对诱导的神经去极化和柠檬酸诱导的咳嗽显示出显着的抑制作用 .
作用机制
GW-833972A 通过选择性结合并激活 CB2 受体发挥作用。这种激活抑制了动物模型中的神经去极化并减少了咳嗽反射。涉及的分子靶标包括 CB2 受体,它们属于 G 蛋白偶联受体家族。 这种激活所影响的通路包括感觉神经活性的调节和炎症反应的抑制 .
生化分析
Biochemical Properties
GW 833972A hydrochloride-Bio-X plays a crucial role in biochemical reactions by selectively activating CB2 receptors. This compound interacts with various enzymes, proteins, and other biomolecules. Specifically, it binds to CB2 receptors with high affinity, leading to the inhibition of nerve depolarization and reduction of citric acid-induced cough in animal models . The interaction between this compound and CB2 receptors is characterized by its ability to modulate the activity of these receptors, thereby influencing downstream signaling pathways.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound inhibits capsaicin-induced depolarization in human and guinea pig sensory nerves, as well as prostaglandin E2 and hypertonic saline-induced depolarization of isolated vagus nerve in guinea pigs . These effects highlight the compound’s potential in modulating sensory nerve function and inflammatory responses.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with CB2 receptors. By acting as a selective agonist, this compound activates CB2 receptors, leading to the inhibition of nerve depolarization and reduction of inflammatory responses . This activation results in the modulation of various signaling pathways, including those involved in pain perception and inflammation. Additionally, this compound may influence gene expression by altering the transcriptional activity of genes associated with CB2 receptor signaling.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can inhibit citric acid-induced cough in guinea pigs when administered as a single dose 30 minutes before the test . This temporal effect underscores the importance of timing in the administration of the compound for achieving desired outcomes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits nerve depolarization and reduces inflammatory responses without causing significant adverse effects . At higher doses, this compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound’s selective activation of CB2 receptors plays a pivotal role in modulating metabolic flux and metabolite levels. By inhibiting nerve depolarization and reducing inflammatory responses, this compound impacts the overall metabolic state of cells and tissues .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, thereby affecting its bioavailability and efficacy. This compound’s ability to inhibit nerve depolarization and reduce inflammatory responses is closely linked to its distribution within target tissues .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within cells. This subcellular localization is essential for the selective activation of CB2 receptors and the modulation of downstream signaling pathways .
准备方法
GW-833972A 的合成涉及多个步骤,包括中间体的制备及其在特定条件下的后续反应。详细的合成路线和反应条件是专有的,未公开披露。
化学反应分析
科学研究应用
GW-833972A 具有广泛的科学研究应用:
化学: 它用于研究 CB2 受体激动剂的性质和行为。
生物学: 该化合物用于研究 CB2 受体在各种生物过程中的作用,包括神经去极化和咳嗽反射。
医学: GW-833972A 正在探索其在治疗与神经系统相关的疾病(如慢性咳嗽和炎症)中的潜在治疗应用。
相似化合物的比较
GW-833972A 由于其对 CB2 受体的高度选择性而独一无二。类似的化合物包括:
SR144528: CB2 受体的拮抗剂。
AM1241: 一种选择性 CB2 受体激动剂。
JWH-133: 另一种选择性 CB2 受体激动剂。与这些化合物相比,GW-833972A 在抑制神经去极化和减少咳嗽反射方面表现出更高的选择性和效力
属性
IUPAC Name |
2-(3-chloroanilino)-N-(pyridin-4-ylmethyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClF3N5O.ClH/c19-12-2-1-3-13(8-12)26-17-25-10-14(15(27-17)18(20,21)22)16(28)24-9-11-4-6-23-7-5-11;/h1-8,10H,9H2,(H,24,28)(H,25,26,27);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBHSVFAUAKIVKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC2=NC=C(C(=N2)C(F)(F)F)C(=O)NCC3=CC=NC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2F3N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80746696 | |
| Record name | 2-(3-Chloroanilino)-N-[(pyridin-4-yl)methyl]-4-(trifluoromethyl)pyrimidine-5-carboxamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80746696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092502-33-4 | |
| Record name | GW-833972A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1092502334 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3-Chloroanilino)-N-[(pyridin-4-yl)methyl]-4-(trifluoromethyl)pyrimidine-5-carboxamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80746696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GW833972A | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GW-833972A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S22C7PYU3Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N'-[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-N,N-diethyl-acetamidine](/img/structure/B1443798.png)


![Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1443802.png)



![2-amino-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1443808.png)



